molecular formula C18H18N4O2S B11973623 3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-66-6

3-(3-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11973623
CAS No.: 303107-66-6
M. Wt: 354.4 g/mol
InChI Key: KJSHGMAZKFHQKS-XDHOZWIPSA-N
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Description

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide under basic conditions.

    Formation of the thiophene moiety: The final step involves the reaction of the intermediate with a thiophene aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide depends on its application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-Chlorophenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(3-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

CAS No.

303107-66-6

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

KJSHGMAZKFHQKS-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3

Origin of Product

United States

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